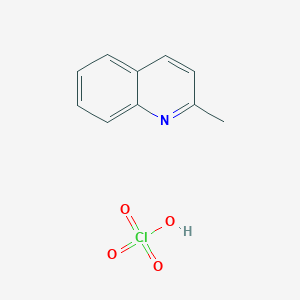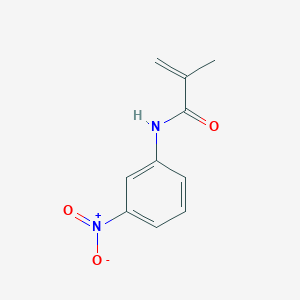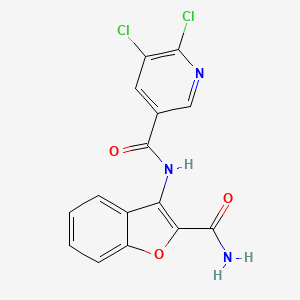![molecular formula C16H14N4O2S B2724927 6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole CAS No. 2034279-65-5](/img/structure/B2724927.png)
6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a novel compound with potential implications in various fields of research and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazine moiety, and a pyrrolidine ring. The combination of these heterocyclic structures contributes to its diverse chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with pyrazine derivatives. One common method includes the reaction of 2-amino benzothiazole with pyrazin-2-yloxy acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran (THF); room temperature to reflux conditions.
Substitution: NBS, NCS; organic solvents like dichloromethane; room temperature to reflux conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and halogenated benzothiazole compounds .
科学的研究の応用
6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular responses. Molecular docking studies have shown that this compound can bind to protein receptors with high affinity, suggesting its potential as a therapeutic agent .
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives
Uniqueness
6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is unique due to its combination of benzothiazole, pyrazine, and pyrrolidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities compared to similar compounds .
特性
IUPAC Name |
1,3-benzothiazol-6-yl-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(11-1-2-13-14(7-11)23-10-19-13)20-6-3-12(9-20)22-15-8-17-4-5-18-15/h1-2,4-5,7-8,10,12H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMBDDHOLSUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2724846.png)

![2-cyano-N-[2,5-diethoxy-4-(morpholin-4-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2724850.png)
![1-[1-(Furan-2-yl)propan-2-yl]-3-(2-methoxyethyl)urea](/img/structure/B2724851.png)
![N-[[3-(Oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2724852.png)
![N,N-bis(propan-2-yl)-2-(3-{[4-(trifluoromethyl)phenyl]methanesulfonyl}-1H-indol-1-yl)acetamide](/img/structure/B2724853.png)
![N-(2-acetamidoethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2724856.png)
![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2724859.png)



![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)
![1,3,5-trimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2724866.png)
